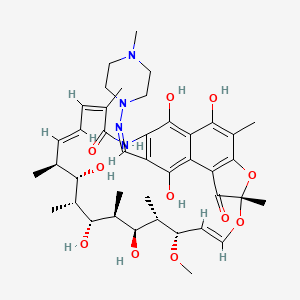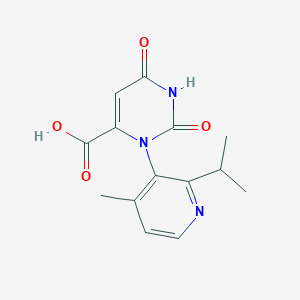![molecular formula C13H24N2O2 B13720661 1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl group at the 6-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions: 1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine can be synthesized through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,6-diaminohexane derivative, under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the pyrrolo[3,4-b]pyridine core. The Boc protecting group is introduced in a subsequent step using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the Boc protecting group with other functional groups. This can be achieved using reagents such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Trifluoroacetic acid, hydrochloric acid, room temperature or elevated temperatures.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced derivatives with fewer carbonyl groups.
Substitution: Derivatives with different protecting groups or functional groups.
科学研究应用
1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific biological activity being studied.
相似化合物的比较
1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine can be compared with other similar compounds, such as:
1-Boc-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: This compound has a benzyl group instead of a methyl group at the 6-position, which may result in different chemical and biological properties.
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine: This compound lacks the Boc protecting group, which may affect its reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can be selectively removed or modified to introduce new functional groups.
属性
分子式 |
C13H24N2O2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC 名称 |
tert-butyl 6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-6-10-8-14(4)9-11(10)15/h10-11H,5-9H2,1-4H3 |
InChI 键 |
ULEOUCZGLWBLDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)



![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)

![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)


![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)

![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)

